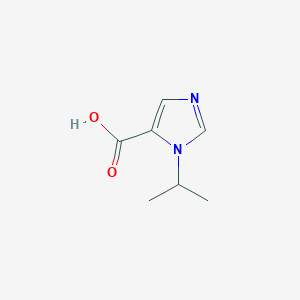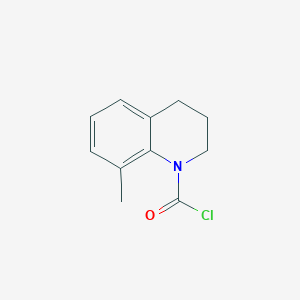
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that belongs to the family of quinoline derivatives. It is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has a wide range of scientific research applications. One of its most significant applications is in medicinal chemistry, where it is used as a building block for the synthesis of various biologically active compounds. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
The mechanism of action of 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is not fully understood. However, it is believed to exert its biological activity by interacting with cellular targets such as enzymes and receptors. For example, it has been reported to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
生化学的および生理学的効果
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various biologically active compounds. Additionally, it has been shown to exhibit a wide range of biological activities, making it a valuable tool for drug discovery and development. However, one of the limitations of using 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
将来の方向性
There are several future directions for research on 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride. One direction is the synthesis of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of its potential applications in material science, such as the development of fluorescent sensors and catalysts. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.
合成法
The synthesis of 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can be achieved through various methods. One of the most common methods is the reaction of 8-methylquinoline with phosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the desired product by the addition of thionyl chloride. Other methods include the reaction of 8-methylquinoline with oxalyl chloride and the reaction of 8-methylquinoline with chloroformates.
特性
CAS番号 |
103661-43-4 |
|---|---|
製品名 |
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC名 |
8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-2-5-9-6-3-7-13(10(8)9)11(12)14/h2,4-5H,3,6-7H2,1H3 |
InChIキー |
WAJBCWMYOGKSPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)Cl |
正規SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)Cl |
同義語 |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-8-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



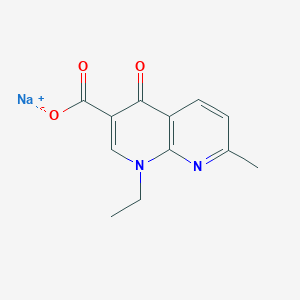
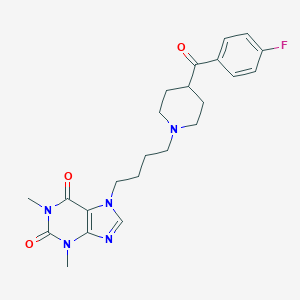

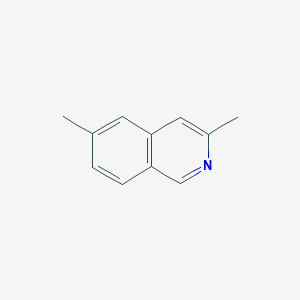
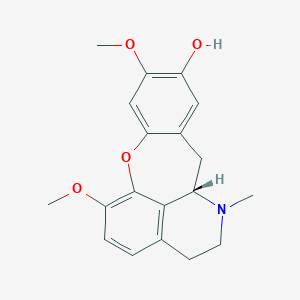
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
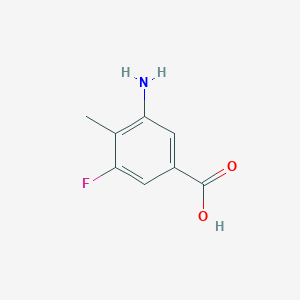
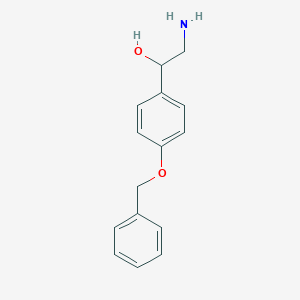
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)
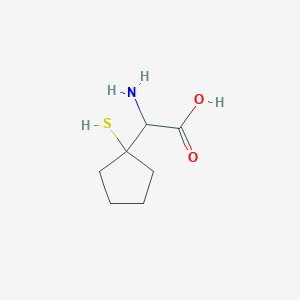
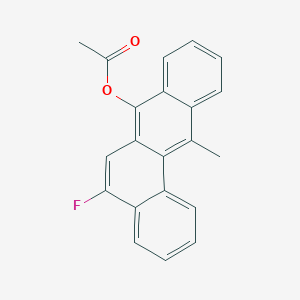
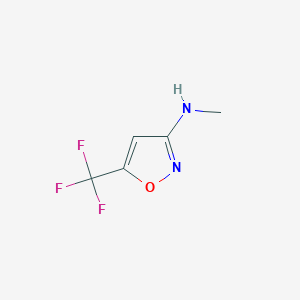
![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
